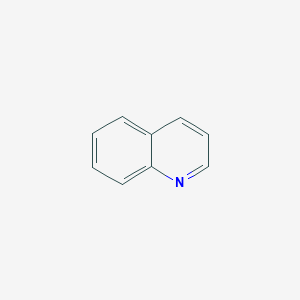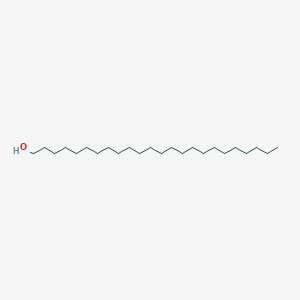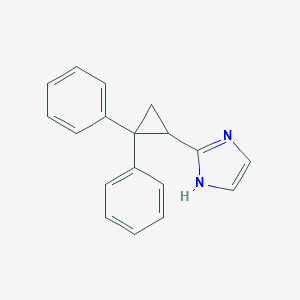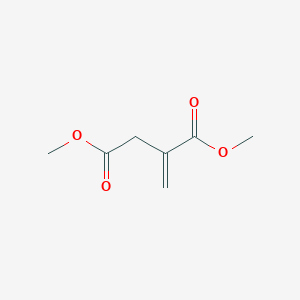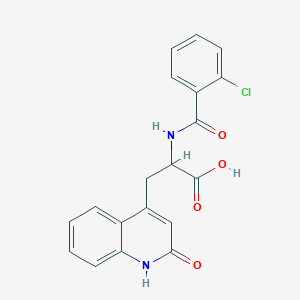
(+)-Diisopinocampheyl chloroborane
Overview
Description
(+)-Diisopinocampheyl chloroborane, also known as (+)-DIPC-Cl, is a boron-containing compound with a variety of applications in synthetic organic chemistry, including catalysis and synthesis. It is a chiral molecule, meaning that it has two mirror-image forms, and it is used as a catalyst in a variety of reactions, including enantioselective transformations. In addition, (+)-DIPC-Cl has been studied for its potential applications in biomedical research, as it has been found to have a number of biochemical and physiological effects.
Scientific Research Applications
Asymmetric Reduction of Acetophenone : It shows nonlinear effects (NLE) in the reduction of acetophenone, influencing the enantiomeric excess (ee) of the product 1-phenylethanol. The extent of this asymmetric amplification is associated with the amount of (+)-Diisopinocampheyl chloroborane used (Girard & Kagan, 1997).
Selective Reduction of Carbonyl Compounds : It effectively reduces aldehydes and ketones to corresponding alcohols, demonstrating selective reactivity in the presence of other functional groups (Cha, Kim, Kwon, & Kim, 1996).
Practical Preparation for Large Scale Operations : A one-pot preparation method from α-pinene and borane methyl sulfide has been developed, facilitating its use in large-scale applications (Simpson, Tschaen, & Verhoeven, 1991).
Reduction of Fluoromethyl Ketones : Demonstrates superior rate and enantioselectivity in the asymmetric reduction of aryl and alkyl α-fluoromethyl ketones compared to other reducing agents (Ramachandran, Gong, & Teodorovic, 2007).
Threo-Stereoselectivity in Lignin Model Dimers : Used in the asymmetric reduction of β-O-4 lignin model precursors, yielding threo isomers with high yield and purity (Helm & Li, 1995).
Chiral Derivatizing Agent for Gas Chromatographic Analysis : Used in the synthesis of enantiomerically pure isopinocampheylamine, a chiral derivatizing agent for analyzing optically active carboxylic acids (Ramachandran et al., 1996).
Enantioselective Pictet-Spengler Reaction : Acts as a chiral Lewis acid catalyst in the enantioselective Pictet-Spengler reaction, demonstrating significant enantioselectivity (Kawate, Yamada, Soe, & Nakagawa, 1996).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
chloro-bis[(1R,2R,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34BCl/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13-,14-,15+,16+,17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEHHVRCDVOTID-YYNWCRCSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B([C@H]1C[C@@H]2C[C@H]([C@@H]1C)C2(C)C)([C@H]3C[C@@H]4C[C@H]([C@@H]3C)C4(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920706 | |
| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112246-73-8 | |
| Record name | Chlorobis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



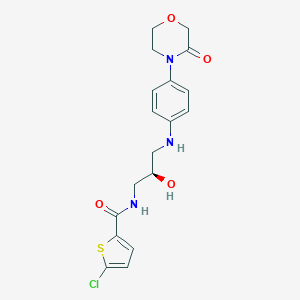
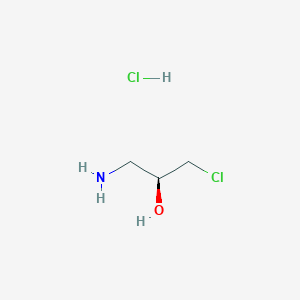
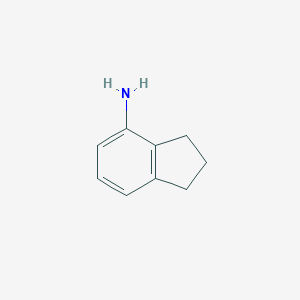
![7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B57588.png)
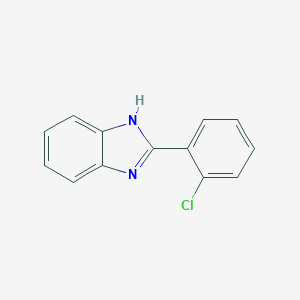

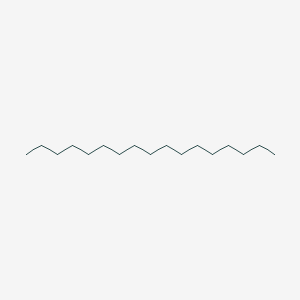
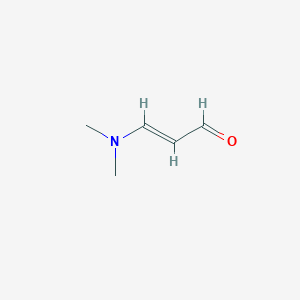
![N-[(2-benzoyl-4-chloro-N-(2-chloroacetyl)anilino)methylideneamino]-2-chloroacetamide](/img/structure/B57603.png)
